molecular formula C14H13NO3S B091741 N-(4-acetylphenyl)benzenesulfonamide CAS No. 76883-69-7

N-(4-acetylphenyl)benzenesulfonamide

Cat. No. B091741
CAS RN: 76883-69-7
M. Wt: 275.32 g/mol
InChI Key: UJRJGOBHYOBMPE-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. It is characterized by the presence of a sulfonamide group attached to a benzene ring that is further substituted with an acetylphenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of N-(4-acetylphenyl)benzenesulfonamide derivatives has been explored in several studies. For instance, the reaction of N-(4-acetylphenyl)benzenesulfonamide derivatives with N,N-dimethylformamide dimethyl acetal (DMF-DMA) leads to the formation of acryloyl(phenyl)benzenesulfonamide derivatives, which can further react with various nucleophiles to yield novel sulfonamide compounds . Another study reports the one-pot synthesis of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide under basic conditions, which offers advantages such as excellent yields and short reaction times .

Molecular Structure Analysis

The molecular structure of N-(4-acetylphenyl)benzenesulfonamide has been elucidated using various spectroscopic techniques. The crystal structure of a related compound, N-(4-acetylphenyl)-4-methoxybenzenesulfonamide, shows a V-shaped conformation with the benzene rings at a dihedral angle of 86.56°. Intramolecular hydrogen bonding contributes to the stability of the molecular structure . Gas electron diffraction and quantum chemical calculations have been used to study the molecular structure and conformational properties of benzenesulfonamide, revealing the presence of two stable conformers .

Chemical Reactions Analysis

N-(4-acetylphenyl)benzenesulfonamide and its derivatives exhibit reactivity towards various nucleophiles, leading to the formation of diverse chemical structures. For example, the reaction with hydrazine hydrate or hydroxylamine results in the synthesis of pyrazolyl and isoxazolyl-phenyl benzenesulfonamide derivatives . The reactivity of these compounds can be further exploited to synthesize compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-acetylphenyl)benzenesulfonamide derivatives are influenced by their molecular structure. The intramolecular hydrogen bonding and the dihedral angle between the benzene rings affect the compound's conformation and, consequently, its reactivity and interaction with biological targets. Some of the synthesized derivatives have shown excellent in vitro antitumor activity, highlighting the importance of these properties in determining biological activity .

Future Directions

The synthesized sulfonamides, including “N-(4-acetylphenyl)benzenesulfonamide”, were evaluated for their in vitro cytotoxic activities against two human cell lines, MCF-7 (breast adenocarcinoma cells) and RPE-1 (normal retina pigmented epithelium cells). The results revealed that these compounds have a potent cytotoxic effect on MCF-7 and less on RPE-1 cells compared to the positive control doxorubicin . This suggests potential future directions in the development of anticancer agents.

properties

IUPAC Name

N-(4-acetylphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S/c1-11(16)12-7-9-13(10-8-12)15-19(17,18)14-5-3-2-4-6-14/h2-10,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJRJGOBHYOBMPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350555
Record name N-(4-acetylphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)benzenesulfonamide

CAS RN

76883-69-7
Record name N-(4-acetylphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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